molecular formula C26H23N3O6 B2735611 Methyl 1-allyl-2'-amino-6'-(furan-2-ylmethyl)-7'-methyl-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate CAS No. 879624-05-2

Methyl 1-allyl-2'-amino-6'-(furan-2-ylmethyl)-7'-methyl-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate

Cat. No.: B2735611
CAS No.: 879624-05-2
M. Wt: 473.485
InChI Key: LNJHAOXANFRLOW-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions due to the presence of multiple reactive groups. For example, the amino group could participate in reactions such as acylation or alkylation. The carboxylate group could undergo reactions such as esterification or amide formation. The furan ring could undergo reactions such as electrophilic aromatic substitution .

Scientific Research Applications

Synthesis and Characterization

The compound is involved in the synthesis of novel spiro compounds, as demonstrated in a study where related compounds were synthesized using a one-pot approach. These compounds were characterized using various techniques, including infrared, NMR, mass spectrometry, and x-ray crystallographic analysis (Li et al., 2014).

Application in Pharmacological Assays

Related spiro compounds have been utilized in pharmacological assays. For instance, a study on aminopyridyl/pyrazinyl-substituted spiro compounds revealed their efficacy as c-Met/ALK dual inhibitors in various in vitro and in vivo antitumor assays (Li et al., 2013).

Catalytic Synthesis

The compound's derivatives have been synthesized using catalytic methods. A study on diastereoselective synthesis of dispiro compounds via a [3 + 2]cycloaddition reaction demonstrated this approach, utilizing bases like DABCO and K2CO3 (Pan et al., 2020).

Medicinal Chemistry Applications

Studies have also explored the synthesis of structurally functionalized dihydropyrano[3,2-b]pyrans and spiro-pyrano[3,2-b]pyrans, indicating potential medicinal chemistry applications. For example, a research focused on the synthesis of novel amino-substituted spiro compounds under ambient conditions, highlighting their pharmaceutical relevance (Borah et al., 2022).

Chemical Synthesis in Aqueous Medium

Efficient one-pot synthesis of novel spirooxindole derivatives via three-component reaction in an aqueous medium has been reported, underlining the environmental benefits and practicality of such synthesis methods (Chen & Shi, 2010).

Future Directions

The study of complex organic molecules like this one is a vibrant field of research with many potential future directions. These could include exploring new synthetic routes to this compound, studying its reactivity and properties, and investigating its potential biological activities .

Properties

IUPAC Name

methyl 2'-amino-6'-(furan-2-ylmethyl)-7'-methyl-2,5'-dioxo-1-prop-2-enylspiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3O6/c1-4-11-28-18-10-6-5-9-17(18)26(25(28)32)20-19(35-22(27)21(26)24(31)33-3)13-15(2)29(23(20)30)14-16-8-7-12-34-16/h4-10,12-13H,1,11,14,27H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNJHAOXANFRLOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=O)N1CC3=CC=CO3)C4(C5=CC=CC=C5N(C4=O)CC=C)C(=C(O2)N)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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